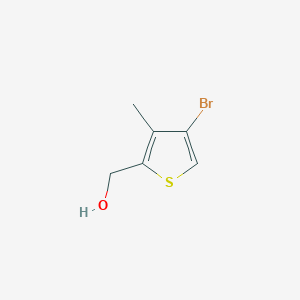
(4-Bromo-3-methylthiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-methylthiophen-2-yl)methanol is an organic compound with the molecular formula C6H7BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hydroxymethyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylthiophen-2-yl)methanol typically involves the bromination of 3-methylthiophene followed by a hydroxymethylation reaction. One common method includes:
Bromination: 3-methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylthiophene.
Hydroxymethylation: The brominated product is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to yield 3-methylthiophen-2-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: 4-Bromo-3-methylthiophene-2-carboxaldehyde or 4-Bromo-3-methylthiophene-2-carboxylic acid.
Reduction: 3-Methylthiophen-2-ylmethanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromo-3-methylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-methylthiophen-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
(4-Bromo-3-methylthiophen-2-yl)methanol can be compared with other similar compounds such as:
3-Methylthiophen-2-ylmethanol: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-methylthiophen-3-ylmethanol:
4-Bromo-3-methylthiophene: Lacks the hydroxymethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C6H7BrOS |
|---|---|
Poids moléculaire |
207.09 g/mol |
Nom IUPAC |
(4-bromo-3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H7BrOS/c1-4-5(7)3-9-6(4)2-8/h3,8H,2H2,1H3 |
Clé InChI |
RBOBOTATYFMHMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















